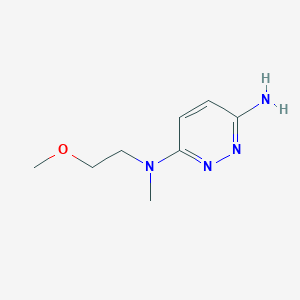

N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine

Description

N3-(2-Methoxyethyl)-N3-methylpyridazine-3,6-diamine is a pyridazine derivative featuring a 2-methoxyethyl and methyl group at the N3 position. Pyridazine derivatives are known for their diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The 2-methoxyethyl substituent may enhance solubility and metabolic stability compared to bulkier alkyl or aryl groups, as seen in other compounds with similar functional groups .

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-N-(2-methoxyethyl)-3-N-methylpyridazine-3,6-diamine |

InChI |

InChI=1S/C8H14N4O/c1-12(5-6-13-2)8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3,(H2,9,10) |

InChI Key |

ZCEAAHWNBYXOST-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC)C1=NN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of pyridazine derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of 2-methoxyethylamine with a pyridazine derivative in the presence of a base can yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridazine compounds .

Scientific Research Applications

N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives with Alkyl/Aryl Substituents

Notes:

- Solubility : The 2-methoxyethyl group in the target compound likely improves water solubility compared to the 4-methoxybenzyl group in the compound from , which is more lipophilic .

- Biological Activity: Compounds with 2-methoxyethyl substituents, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent HDAC inhibition (IC₅₀ ~1 µM), suggesting similar efficacy for the target compound .

Functional Group Impact on Binding Affinity

- 2-Methoxyethyl vs.

- Comparison with Trichostatin A: While trichostatin A (a known HDAC inhibitor) requires higher concentrations (1.5 µM) for activity, 2-methoxyethyl-containing analogs achieve similar inhibition at 1 µM, highlighting the substituent’s efficacy .

In Silico and In Vitro Studies

- Synthetic Feasibility : Analogous synthesis routes (e.g., amine displacement on chloropyridazines) are well-established, supporting scalable production .

Pharmacokinetic Considerations

- Metabolic Stability : The 2-methoxyethyl group may resist oxidative metabolism better than simpler alkyl chains, as seen in oligonucleotide therapeutics like SPINRAZA, where this group enhances nuclease resistance .

Biological Activity

N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridazine ring substituted with a methoxyethyl group and a methyl group. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : Many pyridazine derivatives act as inhibitors of specific enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in psychiatric disorders.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.

- Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

- Neuroprotective Effects : Some studies have reported neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotective | Reduction in neuronal apoptosis |

Detailed Research Findings

- Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, leading to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways.

- Antimicrobial Testing : The compound was tested against various bacterial strains using the broth microdilution method, showing effective inhibition at low concentrations. This suggests its potential use in developing new antibiotics.

- Neuroprotective Research : In vitro studies on neuronal cultures indicated that the compound could reduce oxidative stress markers and enhance cell survival under neurotoxic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.